

# 4-(1H-imidazol-1-ylmethyl)benzonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 4-(1H-imidazol-1-ylmethyl)benzonitrile

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## Technical Guide: 4-(1H-imidazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on **4-(1H-imidazol-1-ylmethyl)benzonitrile**, a heterocyclic organic compound. Due to limited specific experimental data for this molecule in published literature, this guide also details the synthesis and application of its close structural analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the development of the aromatase inhibitor, Letrozole.

## Physicochemical Properties

The fundamental molecular properties of **4-(1H-imidazol-1-ylmethyl)benzonitrile** have been identified.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	183.21 g/mol	
CAS Number	112809-54-8	<a href="#">[1]</a>

Note: Detailed experimental data such as melting point, boiling point, and solubility for **4-(1H-imidazol-1-ylmethyl)benzonitrile** are not readily available in the cited literature. The data often found pertains to the related compound 4-(1H-imidazol-1-yl)benzonitrile (CAS: 25372-03-6), which has a melting point of 151-153 °C and a predicted boiling point of 358.1±25.0 °C.[2]  
[3]

## Synthesis Protocol: An Analogous Approach

While a specific, detailed protocol for **4-(1H-imidazol-1-ylmethyl)benzonitrile** is not available, the synthesis of its triazole analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is well-documented as an intermediate for Letrozole.[4] The following protocol is based on this analogous synthesis and can be adapted by substituting 1,2,4-triazole with imidazole.

**Objective: Synthesize 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via nucleophilic substitution.**

### Materials:

- $\alpha$ -Bromo-4-tolunitrile (or 4-(Bromomethyl)benzonitrile)
- 1,2,4-Triazole
- Dimethylformamide (DMF)
- Dichloromethane
- Diisopropyl ether
- Demineralized water
- Reaction vessel with stirring and temperature control

### Methodology:

- **Reaction Setup:** In a suitable reaction vessel, charge dimethylformamide (DMF).
- **Addition of Triazole:** At an ambient temperature of 25-30°C, add a salt of 1,2,4-triazole to the DMF with stirring.

- Substrate Addition: Prepare a solution of  $\alpha$ -bromo-4-tolunitrile in DMF. Cool the reaction vessel to 10°C and add the  $\alpha$ -bromo-4-tolunitrile solution over a period of 30 minutes.[4]
- Reaction: Stir the resulting mixture for 2 hours, maintaining the temperature between 10 to 15°C.[4]
- Work-up: Upon completion, add demineralized water to the reaction mixture.
- Extraction: Extract the aqueous mixture with dichloromethane.
- Isolation: Separate the organic layer and distill off the solvent to obtain the crude product.
- Crystallization: Crystallize the crude product using diisopropyl ether to yield pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[4]

## Biological Significance and Potential Application

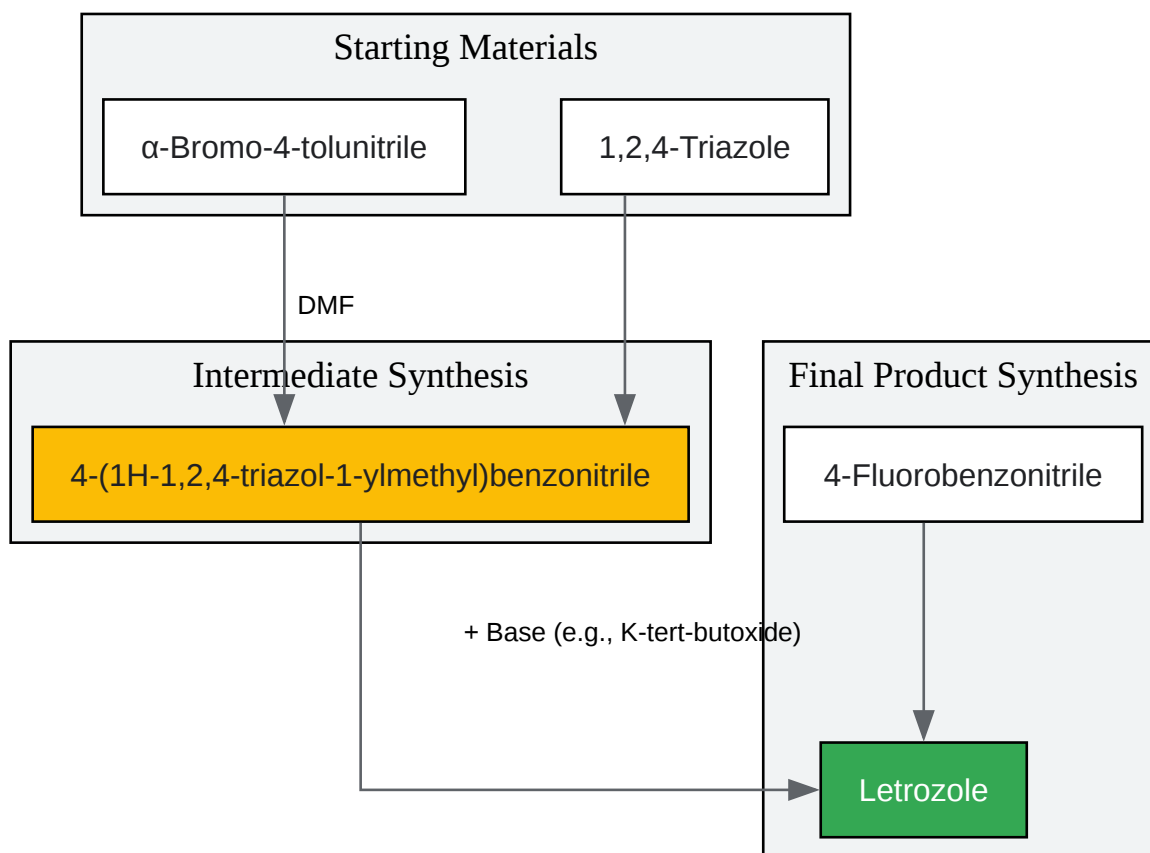
Imidazole and benzonitrile moieties are prevalent in biologically active molecules.[2] While the specific biological activity of **4-(1H-imidazol-1-ylmethyl)benzonitrile** is not detailed, its structural similarity to known pharmaceutical intermediates suggests its potential role in drug discovery.

The triazole analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is a critical intermediate in the synthesis of Letrozole, a potent nonsteroidal aromatase inhibitor.[5] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[6] Inhibiting this enzyme is a primary therapeutic strategy for treating hormone-dependent breast cancer in postmenopausal women. [5][7]

The synthesis of Letrozole involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-fluorobenzonitrile in the presence of a strong base like potassium tert-butoxide.[7] Given its structural similarity, **4-(1H-imidazol-1-ylmethyl)benzonitrile** could be investigated for similar applications as a precursor to novel aromatase inhibitors or other pharmacologically active agents.

## Visualized Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of Letrozole, highlighting the role of the key intermediate, which is analogous to the topic compound.



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Caption: Synthesis pathway of Letrozole from its key intermediate.

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